molecular formula C14H11Br2NO3S B15111489 3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester CAS No. 893722-04-8

3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester

Cat. No.: B15111489
CAS No.: 893722-04-8
M. Wt: 433.1 g/mol
InChI Key: PIEPLWXJQXPEDJ-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester is an organic compound with a complex structure that includes a thiophene ring, bromine atoms, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of thiophene derivatives, followed by acylation and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester involves its interaction with specific molecular targets. The bromine atoms and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Thiophenecarboxylic acid: A simpler analog with a thiophene ring and carboxylic acid group.

    5-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the additional functional groups.

    2-Bromo-3-thiophenecarboxylic acid: Another brominated thiophene derivative with different substitution patterns.

Uniqueness

3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester is unique due to its combination of bromine atoms, acylamino group, and ester functionality

Properties

CAS No.

893722-04-8

Molecular Formula

C14H11Br2NO3S

Molecular Weight

433.1 g/mol

IUPAC Name

methyl 5-bromo-2-[(2-bromoacetyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C14H11Br2NO3S/c1-20-14(19)11-10(8-5-3-2-4-6-8)12(16)21-13(11)17-9(18)7-15/h2-6H,7H2,1H3,(H,17,18)

InChI Key

PIEPLWXJQXPEDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1C2=CC=CC=C2)Br)NC(=O)CBr

Origin of Product

United States

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